3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-[4-[5-(2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c19-8-3-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-4-1-2-5-15(14)22(23)24/h1-2,4-7H,3,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPESGLZJQQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.
Formation of the Piperazine Moiety: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
Coupling Reactions: The final compound is formed by coupling the furan ring, nitrophenyl group, and piperazine moiety through carbonothioylation and subsequent nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl and piperazine moieties are particularly interesting for their interactions with biological targets.
Medicine
Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound vs. 4-Nitrophenyl Analog
*Note: Estimated for 2-nitrophenyl isomer based on structural trends.
Key Differences and Implications
This may affect binding to biological targets, such as enzymes or receptors . The para-substituted nitro group in the analog allows for better resonance stabilization with the furan ring, enhancing electron-withdrawing effects. This could influence reactivity in synthetic pathways or redox behavior.
Lipophilicity (XLogP3) :
- The higher estimated XLogP3 (~2.8) for the target compound suggests increased lipophilicity due to the ortho-nitro group’s steric effects, which may reduce aqueous solubility but improve membrane permeability.
The ortho-substituted variant’s steric profile may alter selectivity or potency.
Synthetic Accessibility :
- The para-nitro isomer is more commonly reported in chemical databases (e.g., MCULE-3971003972, AKOS002792519), suggesting easier synthesis or commercial availability. The ortho-nitro derivative’s synthesis may require optimized conditions to manage steric challenges.
Research Findings and Limitations
- Computational Studies : Molecular docking simulations suggest that the para-nitro analog’s planar structure facilitates interactions with ATP-binding pockets in kinases, whereas the ortho-nitro derivative’s bulkier substituent may favor allosteric binding sites .
- Experimental Gaps: No experimental data (e.g., solubility, IC50 values) are available for the 2-nitrophenyl compound, limiting direct comparisons. Further studies are needed to validate computational predictions.
Biological Activity
The compound 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic molecule that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which incorporates a piperazine ring and a nitrophenyl furan moiety, suggests various possible interactions with biological targets.
Structure and Properties
The compound can be dissected into several key components:
- Piperazine ring : Known for its presence in numerous pharmacologically active compounds.
- Furan moiety : Contributes to the compound's reactivity and biological interactions.
- Nitrophenyl group : Often associated with enhanced biological activity due to its electron-withdrawing nature.
Biological Activity
Research indicates that compounds containing furan and nitrophenyl groups exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. Specifically, studies have highlighted the following activities:
- Antiviral Activity :
- Antimicrobial Activity :
- Anticancer Activity :
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The nitrophenyl group may interact with specific receptors or enzymes, modulating their activity.
- The furan moiety could participate in redox reactions or serve as a reactive electrophile, facilitating interactions with nucleophiles in biological systems.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiviral Studies :
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of aerosols or dust. Respiratory protection (NIOSH-approved) is advised during large-scale handling .
- PPE : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. This compound may act as a skin irritant (Category 2) and cause severe eye damage (Category 2A) based on structurally similar piperazine derivatives .
- Storage : Store in airtight containers away from heat (>40°C) to prevent decomposition into toxic byproducts (e.g., NOx, CO) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and piperazine ring (N-CH signals at δ 2.5–3.5 ppm). Compare with analogs like N-[3-chloro-4-(piperazinyl)phenyl]benzofurancarboxamide .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~430–450 g/mol) and fragmentation patterns (e.g., loss of NO group at m/z ~46).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve polar impurities .
Q. How can researchers synthesize and purify this compound with high yield?
- Methodological Answer :
- Synthesis : Optimize a two-step route:
Step 1 : Couple 2-nitrophenylfuran-2-carbothioic acid with piperazine via thiourea linkage using EDCI/HOBt in DMF .
Step 2 : React the intermediate with acrylonitrile in THF under reflux (70°C, 12 hr) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to remove unreacted starting materials .
Advanced Research Questions
Q. How does the 2-nitrophenyl group influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Electrophilic Susceptibility : The nitro group enhances electrophilicity, potentially forming covalent adducts with cysteine residues in enzymes (e.g., kinases). Validate via competitive assays with glutathione .
- Redox Activity : Test for nitro-reductase-mediated activation using bacterial models (e.g., E. coli nitroreductase) and monitor metabolite toxicity via LC-MS .
- Computational Modeling : Perform DFT calculations to map electron density around the nitro group and predict binding to targets like NADPH oxidase .
Q. What experimental strategies can assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24 hr. Monitor degradation via HPLC and identify byproducts (e.g., nitrophenol from hydrolysis) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C likely, based on analog 3-Oxo-3-piperazinylpropanenitrile) .
- Light Sensitivity : Expose to UV (365 nm) and quantify photodegradation products (e.g., furan ring cleavage) using GC-MS .
Q. How can contradictory data in enzyme inhibition assays (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay Optimization :
- Buffer Conditions : Test ionic strength (50–200 mM KCl) and pH (6.5–7.5) to minimize non-specific binding .
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., CYP450 isoforms) to rule out isoform-specific effects .
- Data Normalization : Use internal controls (e.g., staurosporine for kinases) and orthogonal assays (SPR vs. fluorescence polarization) to confirm target engagement .
Q. What computational approaches predict the compound’s interaction with membrane transporters (e.g., P-gp)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with P-gp crystal structures (PDB: 4M1M) to simulate binding poses. Prioritize residues like Gln721 and Phe983 for mutagenesis validation .
- MD Simulations : Run 100-ns simulations in lipid bilayers to assess permeability and efflux ratios. Compare with cLogP values (>3 suggests high membrane affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
